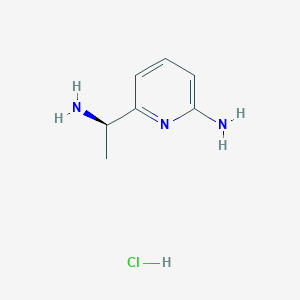

(R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride

Description

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

6-[(1R)-1-aminoethyl]pyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C7H11N3.ClH/c1-5(8)6-3-2-4-7(9)10-6;/h2-5H,8H2,1H3,(H2,9,10);1H/t5-;/m1./s1 |

InChI Key |

WBLNFNHOPWXDRY-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1=NC(=CC=C1)N)N.Cl |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Representative Synthetic Route from Patent Literature

According to patent WO1998022459A1, a general approach to synthesizing pyridin-2-yl-methylamine derivatives involves the following key steps:

- Starting with 2-chloro-6-substituted pyridine derivatives, protection and functional group transformations are performed to install appropriate substituents.

- Sodium hydride is used as a base in anhydrous N,N-dimethylformamide (DMF) at 0 °C under nitrogen to facilitate nucleophilic substitution reactions.

- Benzyl alcohol or similar nucleophiles are added dropwise to the reaction mixture to form intermediates.

- The reaction mixture is worked up by extraction with diethyl ether, washing the organic phase with water, drying over magnesium sulfate, filtration, and solvent evaporation under reduced pressure.

- Final purification is achieved by rectification under reduced pressure to isolate the expected product.

This general methodology can be adapted for the preparation of this compound by selecting appropriate chiral amine precursors and protecting groups.

Chiral Amination and Enantiomeric Control

The introduction of the (R)-1-aminoethyl group at the 6-position of pyridin-2-amine requires enantioselective synthesis or resolution techniques. Common methods include:

- Use of chiral auxiliaries or catalysts during the amination step to induce stereoselectivity.

- Resolution of racemic mixtures using chiral chromatography or diastereomeric salt formation.

- Asymmetric reductive amination of 6-formylpyridin-2-amine derivatives with (R)-configured amines or chiral reducing agents.

While specific detailed synthetic protocols for the (R)-enantiomer are limited in the retrieved literature, these approaches are standard in chiral amine synthesis and can be applied to this compound.

Conversion to Hydrochloride Salt

The free base (R)-6-(1-Aminoethyl)pyridin-2-amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves the compound's stability, crystallinity, and ease of handling.

Analytical and Purification Techniques

- Extraction and Washing: Organic phases are washed with water or aqueous solutions to remove impurities and inorganic salts.

- Drying: Over anhydrous magnesium sulfate to remove residual water.

- Filtration and Evaporation: Removal of drying agents and solvents under reduced pressure.

- Rectification: Purification by distillation under reduced pressure to isolate the pure compound.

- Chiral HPLC: To confirm enantiomeric purity of the (R)-isomer.

- NMR and Mass Spectrometry: For structural confirmation and purity assessment.

Comparative Data Table of Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-Chloro-6-substituted pyridine derivative | Starting material | Commercially available or synthesized |

| 2 | Sodium hydride, DMF, 0 °C, N2 atmosphere | Deprotonation and nucleophilic substitution | Sensitive to moisture, inert atmosphere required |

| 3 | Addition of benzyl alcohol or chiral amine | Formation of intermediate | Dropwise addition to control reaction |

| 4 | Extraction with diethyl ether, washing | Removal of impurities | Multiple washes to ensure purity |

| 5 | Drying over MgSO4, filtration | Removal of water | Essential for downstream steps |

| 6 | Solvent evaporation under reduced pressure | Concentration of product | Prevents thermal degradation |

| 7 | Rectification under reduced pressure | Final purification | Yields pure compound |

| 8 | Treatment with HCl in ethanol or similar | Formation of hydrochloride salt | Improves stability and handling |

Research Findings and Perspectives from Varied Sources

While direct preparation protocols for this compound are scarce, related aminopyridine derivatives have been synthesized using the above strategies. Research on structurally similar compounds, such as 2,4,6-trisubstituted pyrimidines and aminopyridines, highlights:

- The importance of controlling lipophilicity and steric factors to optimize reaction yields and selectivity.

- The use of sodium hydride in DMF as a reliable base for nucleophilic substitutions on heterocyclic rings.

- The necessity of inert atmosphere and low temperature to prevent side reactions.

- The role of chiral amines and asymmetric synthesis in obtaining enantiomerically pure products.

Chemical Reactions Analysis

Types of Reactions

®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

Oxidation Products: N-oxides, aldehydes.

Reduction Products: Primary and secondary amines.

Substitution Products: Halogenated pyridines, substituted amines.

Scientific Research Applications

Pharmaceutical Development

- Antihistamines: (R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride is a candidate for developing antihistamines and other therapeutic agents targeting histamine. As an H1 receptor agonist, it has potential in studies related to allergy treatments and other histamine-related conditions .

- Pharmacological Effects: Its structural characteristics may contribute to various pharmacological effects, including anti-inflammatory and neuroprotective activities. Further studies are needed to elucidate its full pharmacological profile and potential side effects.

- Interaction Studies: Interaction studies focus on its binding affinity to histamine receptors and other biological targets.

Synthesis of Organic Molecules and Pharmaceutical Agents

This compound is fundamental in synthesizing more complex organic molecules and pharmaceutical agents.

Potential Anti-Cancer Activity

6-amino-2-pyridone-3,5-dicarbonitrile derivatives, synthesized using natural product catalysts, have shown anti-cancer activity . One derivative, 5o, exhibited potent anti-cancer activity against glioblastoma cells and liver, breast, and lung cancers . Compound 5o, combined with small molecule inhibitors, induced enhanced cytotoxicity in glioblastoma cells . This suggests the potential of 6-amino-2-pyridone-3,5-dicarbonitrile based compounds in developing clinically relevant anti-cancer molecules .

Mechanism of Action

The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

6-(Piperazin-1-yl)pyridin-2-amine Hydrochloride

Key Differences :

- Structure: Replaces the aminoethyl group with a piperazinyl moiety.

- Molecular Formula : C₉H₁₅ClN₄ (MW: 214.697 vs. 210.10 for the dihydrochloride form of the target compound) .

- This may enhance solubility in polar solvents compared to the aminoethyl-substituted analog.

- Applications : Piperazine derivatives are common in drug design (e.g., antipsychotics), suggesting distinct pharmacological profiles compared to the target compound.

6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride

Key Differences :

Benzonitrile Derivatives (e.g., (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile Hydrochloride)

Key Differences :

- Aromatic System : Benzonitrile core vs. pyridine in the target compound.

- Functionality : The nitrile group (-CN) introduces different reactivity (e.g., participation in click chemistry) compared to the pyridin-2-amine group.

Data Table: Structural and Physicochemical Comparison

Biological Activity

(R)-6-(1-Aminoethyl)pyridin-2-amine hydrochloride is a compound of significant interest in pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with an aminoethyl group at the 6-position, with a molecular weight of approximately 246.57 g/mol. The hydrochloride form enhances its solubility in aqueous environments, which is beneficial for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with histamine receptors, particularly the H1 receptor subtype. This interaction positions it as a potential candidate for allergy treatments and other histamine-related conditions. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyridine ring can participate in π-π stacking interactions, enhancing binding affinity to its targets.

Histamine Agonist Activity

- Selective Binding: The compound exhibits selective agonistic activity towards H1 receptors, influencing pathways related to allergic responses and mood regulation.

- Potential Therapeutic Use: Its selectivity suggests potential applications in treating allergic conditions and possibly in neuropharmacology due to its effects on neurotransmitter systems.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. This characteristic could be attributed to its ability to modulate immune responses through histamine receptor interactions.

Neuroprotective Properties

The compound's structural characteristics suggest it may influence neuroprotective pathways, although further studies are needed to clarify its role in neuroprotection and potential applications in neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Pyridylethylamine | Aminoalkylpyridine | Acts as a histamine agonist; less selective than target compound. |

| 6-(Aminomethyl)pyridin-2-amine | Amino-substituted pyridine | Lacks the aminoethyl side chain; primarily used in organic synthesis. |

| 2-(2-Aminoethyl)pyridine | Aminoalkylpyridine | Similar backbone but differs in substitution position; used in metabolic studies. |

This compound stands out due to its specific chiral configuration and selectivity towards histamine receptors, differentiating it from other compounds that may not exhibit the same degree of receptor specificity or biological activity.

Study on Histamine Receptor Interaction

A study evaluated the binding affinity of this compound to H1 receptors using radiolabeled ligands. The results indicated a high affinity for H1 receptors compared to other histamine receptor subtypes, supporting its potential as a therapeutic agent for allergic conditions.

Antimicrobial Activity

While primarily recognized for its histaminergic activity, preliminary studies have suggested that this compound may exhibit antimicrobial properties against certain bacterial strains. Further investigation into its antimicrobial efficacy is warranted to explore this aspect fully .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (R)-6-(1-aminoethyl)pyridin-2-amine hydrochloride, and how can reaction conditions influence yield?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., substituted pyridines) with amines in ethanol, using hydrochloric acid as a catalyst. For example, in analogous syntheses, refluxing 4-amino-2-methyl-6-chloropyrimidine with substituted anilines in ethanol and HCl for 12 hours yielded 60% product after recrystallization . Key variables include reaction time, solvent purity, and acid concentration. Ethanol is preferred for its ability to dissolve both polar and non-polar reactants. Post-reaction cooling and ice-water precipitation are critical for crystallization .

Q. How is the stereochemical configuration (R) confirmed in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. In structurally similar compounds, non-hydrogen atoms in the cation form an approximate plane (r.m.s. deviation 0.132 Å), with aromatic rings twisted at 9.3°, confirmed via crystallographic refinement . Chiral HPLC or polarimetry can supplement this by comparing retention times or optical rotation with enantiopure standards.

Q. What are the solubility properties and recommended storage conditions for this compound?

- Methodological Answer : Hydrochloride salts of aromatic amines are typically freely soluble in polar solvents like water and methanol but insoluble in ether or toluene . Storage should prioritize airtight containers protected from light to prevent decomposition. Safety data for analogous compounds recommend room-temperature storage in desiccators to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

- Methodological Answer : Low yields (e.g., 60% ) may arise from incomplete reaction or side-product formation. Strategies include:

- Catalyst Optimization : Varying HCl concentration or testing alternative acids (e.g., H₂SO₄) to enhance protonation of intermediates.

- Temperature Control : Extending reflux time or using microwave-assisted synthesis to improve reaction kinetics.

- Purification : Implementing gradient recrystallization (e.g., ethanol-to-water ratios) or column chromatography to isolate pure product .

Q. How should researchers resolve contradictions in NMR data during structural validation?

- Methodological Answer : Contradictions may stem from solvent effects, impurities, or dynamic proton exchange. To address this:

- Solvent Screening : Use deuterated DMSO or CDCl₃ to stabilize labile protons.

- 2D NMR : Perform COSY or HSQC to assign overlapping signals.

- Complementary Techniques : Validate via high-resolution mass spectrometry (HRMS) or IR spectroscopy. For example, hydrogen bonding patterns in analogous compounds were confirmed via crystallography when NMR data were ambiguous .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies can be conducted by:

- pH Variation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal Stress : Expose the compound to 40–80°C and analyze decomposition products using LC-MS. Safety data for related hydrochlorides indicate sensitivity to moisture, necessitating dry storage .

Q. How can comparative studies with structurally similar compounds inform mechanistic insights?

- Methodological Answer : Compare reactivity and biological activity with analogs like (S)-3-(1-aminoethyl)phenol hydrochloride or 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride . Key parameters include:

- Hydrogen Bonding : Analyze how substituents (e.g., chloro vs. iodo groups) affect intermolecular interactions.

- Biological Assays : Test inhibition constants (Ki) in enzyme assays to correlate structural features with potency.

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.